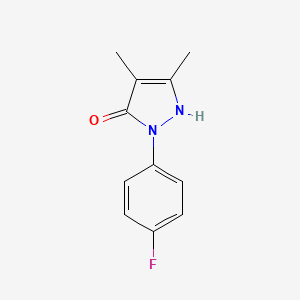
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoxazole Ring: Starting with the appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.
Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution or other suitable methods.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using efficient catalysts to speed up reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems.
Materials Science: Exploring its properties for use in advanced materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Receptors: Interacting with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-bromophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
The unique combination of functional groups in ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate may confer specific biological activities or chemical properties that distinguish it from similar compounds.
特性
分子式 |
C28H28FN5O4 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(3-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-7-5-6-21(29)16-23)20-8-10-22(11-9-20)32-12-14-33(15-13-32)27(35)26-18(2)31-38-19(26)3/h5-11,16-17H,4,12-15H2,1-3H3 |
InChIキー |
CSNVGEYLZGZHHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)

![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)

![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962368.png)

